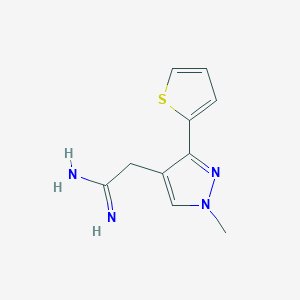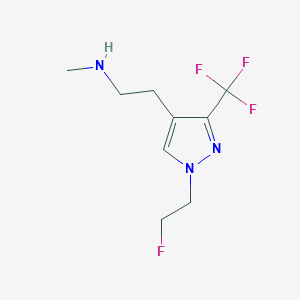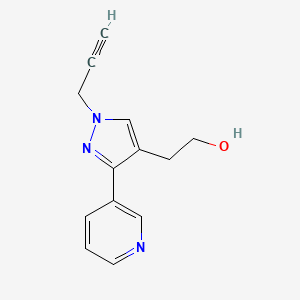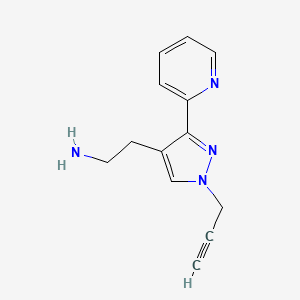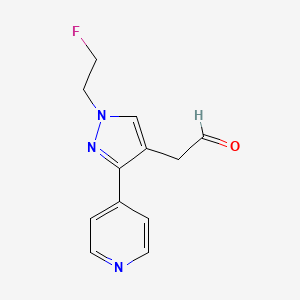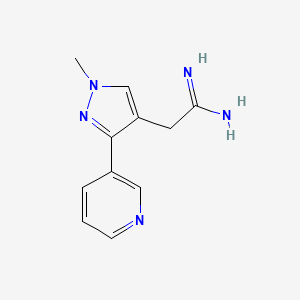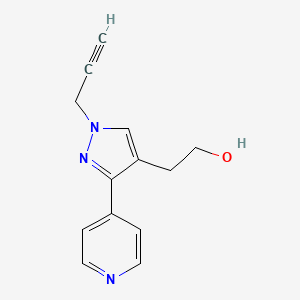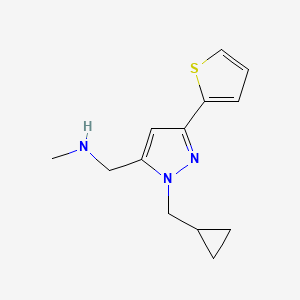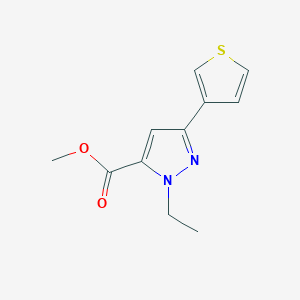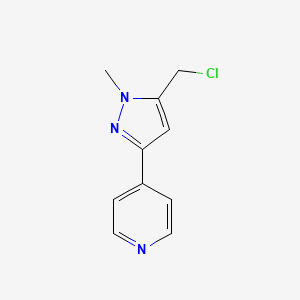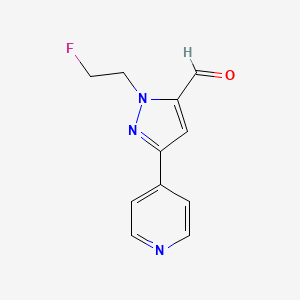
1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde
Vue d'ensemble
Description
1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde (FEPPC) is a versatile compound with a wide range of applications in both organic and inorganic chemistry. FEPPC is a five-membered heterocyclic aldehyde with two nitrogen atoms and a fluorine atom in the structure. The compound has been extensively studied for its use as a reagent in organic synthesis and in the development of new materials. FEPPC is also of interest in medicinal chemistry due to its potential therapeutic applications. In
Applications De Recherche Scientifique
Antimicrobial Activity
- Synthesis and Biological Activity: A study by Hamed et al. (2020) described the synthesis of heteroaryl pyrazole derivatives, which were reacted with chitosan to form Schiff bases. These compounds, including 1-phenyl-3-(pyridine-3-yl)-1H-pyrazole-4-carbaldehyde, were screened for antimicrobial activity against various bacteria and fungi. The results showed that the antimicrobial activity depended on the type of Schiff base moiety (Hamed et al., 2020).
Structural Studies
- Crystal Structures of Pyrazole Compounds: Loh et al. (2013) synthesized four pyrazole compounds, including 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. These compounds were characterized using X-ray single crystal structure determination (Loh et al., 2013).
Synthesis of Novel Derivatives
Novel Pyrazole Derivatives Synthesis
Al-Ghamdi (2019) aimed to synthesize new heterocyclic compounds based on phenylpyrazole-4-carbaldehyde derivatives. The study involved various cyclization and coupling reactions, yielding a range of pyrazole derivatives (Al-Ghamdi, 2019).
Synthesis of Pyrazolinone and Pyrazole Derivatives
Aly et al. (2004) described the synthesis of novel pyrazolinone and pyrazole derivatives, including 5-chloro-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde. These compounds were obtained through reactions with different reagents such as hippuric acid and sodium azide (Aly et al., 2004).
Fluorescence Studies
- Effect on Fluorescence: Patil et al. (2010) synthesized heterocyclic orthoaminoaldehyde, including 4-amino-3-(4-phenyl)-1-phenyl-1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde. This study explored the photophysical properties and how substituents on the benzene ring in the newly annulated pyridine ring affect absorption and emission (Patil et al., 2010).
Antitumor and Antimicrobial Applications
Synthesis and Antitumor Activity
Alam et al. (2017) designed and synthesized novel pyrazole pyridine derivatives, evaluating their in vitro cytotoxic activity against various human cancer cell lines. The study highlighted the significant cytotoxicity of some compounds compared to standard drugs (Alam et al., 2017).
Synthesis and Antimicrobial Evaluation
Mekky and Sanad (2019) synthesized novel thiohydrazonates and pyrazolo[3,4-b]pyridines, evaluating their antimicrobial activities. The study provided insights into the inhibitory activity of these compounds against various bacterial strains (Mekky & Sanad, 2019).
Propriétés
IUPAC Name |
2-(2-fluoroethyl)-5-pyridin-4-ylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O/c12-3-6-15-10(8-16)7-11(14-15)9-1-4-13-5-2-9/h1-2,4-5,7-8H,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFMZJYRZDFFAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C(=C2)C=O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



